1-Butanesulfonic acid, ethyl ester
Overview
Description
1-Butanesulfonic acid, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is characterized by its sulfonic acid group attached to a butane chain, with an ethyl group esterified to the sulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanesulfonic acid, ethyl ester can be synthesized through the esterification of butanesulfonic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction is as follows:
Butanesulfonic acid+EthanolH2SO41-Butanesulfonic acid, ethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Butanesulfonic acid, ethyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Hydrolysis: Butanesulfonic acid and ethanol.
Reduction: Butanol and ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Butanesulfonic acid, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butanesulfonic acid, ethyl ester in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product . In biological systems, esterases catalyze the hydrolysis of esters, breaking them down into their corresponding acids and alcohols .
Comparison with Similar Compounds
Ethyl acetate: Another common ester used as a solvent and in the production of flavors and fragrances.
Methyl butanoate: Known for its fruity odor and used in the flavor and fragrance industry.
Butyl acetate: Used as a solvent in the production of lacquers and paints.
Uniqueness: 1-Butanesulfonic acid, ethyl ester is unique due to its sulfonic acid group, which imparts different chemical properties compared to other esters. This makes it particularly useful in specific industrial and research applications where sulfonic acid functionality is desired .
Properties
IUPAC Name |
ethyl butane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-6-10(7,8)9-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYFZOBUOWVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178414 | |
Record name | 1-Butanesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-68-7 | |
Record name | 1-Butanesulfonic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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